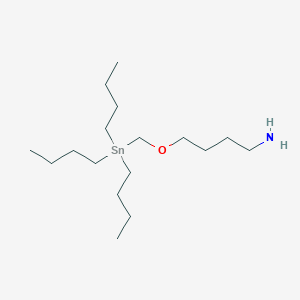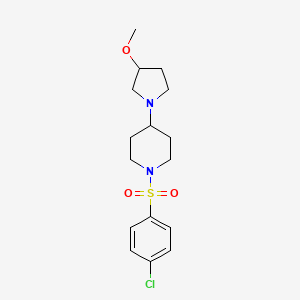
2-(3-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is known for its ability to interact with specific biochemical pathways in the body, which makes it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
Structural Aspects and Properties
Research by Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. Their study revealed insights into the formation of gels and crystalline solids upon treatment with different acids, highlighting the structural versatility and potential for forming inclusion compounds with significant properties like enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Reactions
Al-Taifi, Abdel-Raheem, and Bakhite (2016) explored the synthesis of new tetrahydroquinolines, demonstrating the reactivity of similar compounds with various reagents to produce a range of products. This work underscores the utility of such compounds in synthetic organic chemistry, providing pathways to novel structures with potential biological or material applications (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Catalysis and Synthesis
Bonilla, Puerto Galvis, Méndez, and Kouznetsov (2016) developed an efficient approach for synthesizing N-(tetrahydroquinolinyl-4) amides with high diastereoselectivity, catalyzed by cerium(IV) salt. Their findings contribute to the field of catalytic synthesis, offering new methods for preparing complex molecules with defined stereochemistry, and highlighting potential applications in medicinal chemistry (Bonilla et al., 2016).
Comparative Metabolism Studies
Coleman, Linderman, Hodgson, and Rose (2000) conducted comparative metabolism studies of chloroacetamide herbicides, providing insights into the metabolic pathways in human and rat liver microsomes. Such studies are crucial for understanding the environmental and health impacts of related compounds, including potential toxicology and biodegradation pathways (Coleman et al., 2000).
Anti-tuberculosis Activity
Bai, Wang, Chen, Yuan, Xu, and Sun (2011) reported on the synthesis, crystal structure, computational study, and in vitro anti-tuberculosis activity of acetamide derivatives, highlighting the potential of similar compounds in the development of new therapeutic agents. Their work underscores the importance of structural analysis and biological evaluation in drug discovery processes (Bai et al., 2011).
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-8-11-23(12-9-18)33(29,30)27-14-4-5-19-15-20(10-13-24(19)27)26-25(28)17-32-22-7-3-6-21(16-22)31-2/h3,6-13,15-16H,4-5,14,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSWWOAEAQCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)
![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)

![2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2681918.png)

![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)
